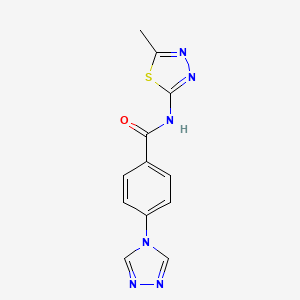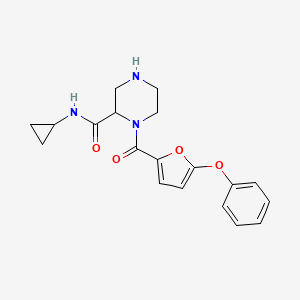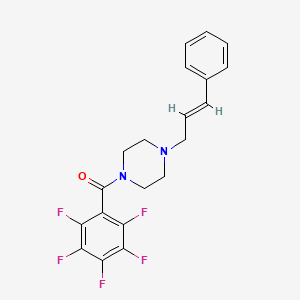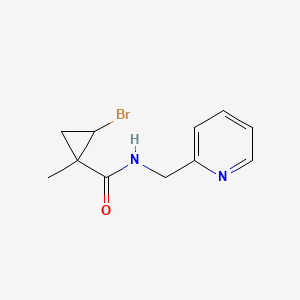![molecular formula C20H13N3O3S B5337198 3-(4-nitrophenyl)-2-[2-(2-thienyl)vinyl]-4(3H)-quinazolinone](/img/structure/B5337198.png)
3-(4-nitrophenyl)-2-[2-(2-thienyl)vinyl]-4(3H)-quinazolinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-nitrophenyl)-2-[2-(2-thienyl)vinyl]-4(3H)-quinazolinone is a chemical compound that has gained significant attention in the scientific community due to its unique properties. It is a yellow crystalline powder that is soluble in organic solvents and has a molecular formula of C20H13N3O2S. This compound is known to exhibit potential biological activity and has been used in several scientific research studies.
Mechanism of Action
The mechanism of action of 3-(4-nitrophenyl)-2-[2-(2-thienyl)vinyl]-4(3H)-quinazolinone is not fully understood. However, it is believed to exert its biological activity by interacting with specific cellular targets. For example, it has been found to inhibit the activity of certain enzymes and to bind to DNA.
Biochemical and Physiological Effects:
Studies have shown that this compound can induce apoptosis in cancer cells. It has also been found to exhibit anti-inflammatory effects by reducing the production of inflammatory cytokines. Additionally, it has been shown to possess antibacterial and antifungal properties.
Advantages and Limitations for Lab Experiments
One advantage of using 3-(4-nitrophenyl)-2-[2-(2-thienyl)vinyl]-4(3H)-quinazolinone in lab experiments is its potential to exhibit biological activity. However, its limited solubility in aqueous solutions can make it challenging to work with in certain experiments. Additionally, its mechanism of action is not fully understood, which can make it difficult to interpret results.
Future Directions
There are several future directions for research related to 3-(4-nitrophenyl)-2-[2-(2-thienyl)vinyl]-4(3H)-quinazolinone. One potential area of study is its use as a potential anti-cancer agent. Additionally, further research could be conducted to better understand its mechanism of action and to identify potential cellular targets. Finally, studies could be conducted to improve the solubility of this compound in aqueous solutions, which would make it easier to work with in lab experiments.
Synthesis Methods
The synthesis of 3-(4-nitrophenyl)-2-[2-(2-thienyl)vinyl]-4(3H)-quinazolinone involves the reaction of 4-nitroaniline with 2-thiophenecarboxaldehyde in the presence of acetic anhydride and concentrated sulfuric acid. The resulting product is then treated with ammonium acetate and acetic acid to obtain the final compound.
Scientific Research Applications
3-(4-nitrophenyl)-2-[2-(2-thienyl)vinyl]-4(3H)-quinazolinone has been extensively studied for its potential biological activity. It has been found to exhibit anti-inflammatory, anti-tumor, and anti-microbial properties. Additionally, it has been used in studies related to enzyme inhibition and DNA binding.
Properties
IUPAC Name |
3-(4-nitrophenyl)-2-[(E)-2-thiophen-2-ylethenyl]quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13N3O3S/c24-20-17-5-1-2-6-18(17)21-19(12-11-16-4-3-13-27-16)22(20)14-7-9-15(10-8-14)23(25)26/h1-13H/b12-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXZRWYWXOWXPMU-VAWYXSNFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C(=N2)C=CC3=CC=CS3)C4=CC=C(C=C4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=O)N(C(=N2)/C=C/C3=CC=CS3)C4=CC=C(C=C4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[2-(4-methyl-1-piperazinyl)-2-oxoethyl]-4-[2-(trifluoromethyl)benzyl]-2-piperazinone](/img/structure/B5337122.png)
![N-[4-(dimethylamino)phenyl]benzamide](/img/structure/B5337128.png)

![4-chloro-N-(7-methyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)benzamide](/img/structure/B5337145.png)

![N-[(7-hydroxy-2-oxo-4-propyl-2H-chromen-8-yl)methyl]alanine](/img/structure/B5337171.png)
![1-[(7-hydroxy-4-methyl-2-oxo-2H-chromen-8-yl)methyl]proline](/img/structure/B5337179.png)
![7-(3-chloro-2-buten-1-yl)-8-[(2-hydroxyethyl)amino]-3-methyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B5337180.png)


![3-{[1-(phenylsulfonyl)cyclopropyl]carbonyl}-3,9-diazaspiro[5.5]undecane hydrochloride](/img/structure/B5337192.png)
![7-{[(5-cyclopropyl-4-methyl-4H-1,2,4-triazol-3-yl)thio]methyl}-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B5337193.png)
![7-(4-chlorophenyl)-2-(trifluoromethyl)pyrido[4,3-e][1,2,4]triazolo[5,1-c][1,2,4]triazin-6(7H)-one](/img/structure/B5337201.png)
